1,4-DHEB serves as a solvent in organic synthesis due to its ability to dissolve a wide range of polar and non-polar compounds []. Its high boiling point (185-200 °C at 0.3 mmHg) allows for reactions at elevated temperatures [].
1,4-DHEB acts as a monomer in the synthesis of various polymers, including polyesters and polyurethanes []. Its hydroxyl groups can participate in condensation reactions, leading to the formation of polymer chains.
1,4-DHEB finds use as a plasticizer in some polymers, improving their flexibility and workability []. It can also function as a crosslinking agent in certain applications, contributing to the formation of stronger and more stable materials [].
1,4-DHEB possesses antioxidant properties and has been investigated for its potential role in mitigating oxidative stress in various cell lines []. However, further research is needed to determine its efficacy and safety in therapeutic applications.
1,4-Bis(2-hydroxyethoxy)benzene appears as a white to off-white crystalline powder or flakes, with a melting point ranging from 100 to 102 °C. Its structure features two ethylene glycol units linked to a benzene core, which enhances its solubility in polar solvents and contributes to its reactivity in chemical processes .
1,4-Bis(2-hydroxyethoxy)benzene primarily functions as a chain extender in polyurethane elastomers. Chain extenders react with growing polymer chains, linking them together and influencing the final properties of the elastomer, such as tensile strength and elasticity []. The exact mechanism of action within the polymer network is not extensively documented in scientific literature.
Several methods exist for synthesizing 1,4-bis(2-hydroxyethoxy)benzene:
The yield from these methods can reach approximately 75%, depending on the specific conditions employed during synthesis .
1,4-Bis(2-hydroxyethoxy)benzene finds applications in various fields:
Interaction studies of 1,4-bis(2-hydroxyethoxy)benzene focus on its compatibility with other compounds and materials. Its ability to form hydrogen bonds through the hydroxyl groups allows it to interact favorably with various substrates, enhancing its utility in formulations where solubility and stability are critical.
Several compounds share structural similarities with 1,4-bis(2-hydroxyethoxy)benzene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Bis(2-hydroxyethoxy)benzene | Isomeric variation | Different positioning of hydroxyethoxy groups |
1,4-Bis(2-bromoethoxy)benzene | Brominated derivative | Increased reactivity due to bromine substituents |
Diethylene glycol bisphenyl ether | Ether with phenol structure | Used primarily as a plasticizer |
These compounds differ mainly in their functional groups or the position of substituents on the benzene ring, which affects their reactivity and applicability in various chemical processes.
Nucleophilic substitution reactions represent the primary synthetic route for preparing 1,4-Bis(2-hydroxyethoxy)benzene, with polar aprotic solvents playing a crucial role in enhancing reaction efficiency. The synthesis typically involves the reaction of hydroquinone with ethylene oxide or suitable ethylene oxide derivatives in the presence of a base, proceeding via an SN2 mechanism where the deprotonated hydroquinone acts as a nucleophile.
In a representative synthetic approach, dried DMF (dimethylformamide) serves as the reaction medium, providing excellent solubility for both organic and inorganic components while promoting the nucleophilicity of the phenoxide ions. The reaction vessel is typically purged with nitrogen to create an inert atmosphere, which is essential for preventing side reactions that could compromise product purity. This methodology has been demonstrated to yield high-purity products with yields of approximately 75% for related compounds.
Alternative approaches may involve the reaction of hydroquinone with 2-haloethanols (such as 2-chloroethanol) or ethylene carbonate. The selection of the specific electrophilic reagent depends on considerations such as availability, reactivity, and safety. The use of ethylene carbonate, for instance, represents a potentially greener alternative as it avoids the use of halogenated compounds while still providing the necessary reactive functionality for O-alkylation.
The development of efficient catalytic systems has significantly advanced the synthesis of aryl ethers like 1,4-Bis(2-hydroxyethoxy)benzene. Traditional Williamson ether synthesis relies on strong bases and potentially hazardous alkylating agents, but modern approaches have focused on catalytic systems that enable milder conditions and higher selectivity.
The catalytic Williamson ether synthesis (CWES) conducted at elevated temperatures (above 300°C) enables the use of weaker, less hazardous alkylating agents such as alcohols or carboxylic acid esters. At such high temperatures, even relatively weak alkylating agents demonstrate sufficient reactivity to form ethers efficiently. In this catalytic cycle, alcohols and phenols can be converted into ethers in the presence of catalytic quantities of alkali metal salts.
The O-alkylation of phenolic compounds with ethylene carbonate has been studied using various catalysts, with the selectivity between O-alkylation and transesterification explained based on the Hard-Soft Acid-Base (HSAB) concept. This approach could be particularly relevant for synthesizing 1,4-Bis(2-hydroxyethoxy)benzene, as it offers a potentially greener alternative to traditional methods.
For hydroquinone specifically, while many studies focus on C-alkylation rather than O-alkylation, the principles of catalyst selection remain relevant. Research has shown that 20% (w/w) DTP on K10 (DTP/K-10) is an effective catalyst for hydroquinone alkylation with reagents like MTBE and tert-butanol. The catalytic activity and selectivity can be tuned by adjusting the catalyst's acidity/basicity, surface area, and pore structure to favor O-alkylation over competing C-alkylation.
Table 1: Potential Catalytic Systems for 1,4-Bis(2-hydroxyethoxy)benzene Synthesis
Temperature control is critical both in the synthesis of 1,4-Bis(2-hydroxyethoxy)benzene and in its subsequent polymerization reactions. The direct synthesis typically requires moderate to high temperatures to overcome activation barriers and achieve practical reaction rates, while careful temperature management in polycondensation reactions enables the formation of polymers with tailored properties.
Studies on hydroquinone alkylation have demonstrated that temperature significantly impacts reaction kinetics. While research has primarily focused on C-alkylation rather than O-alkylation, the findings illustrate the importance of temperature optimization. For instance, increasing the reaction temperature from 130°C to 170°C can improve hydroquinone conversion from 19% to 74% when using MTBE as an alkylating agent. Similarly, with tert-butanol as the alkylating agent, the conversion increases from 10% at 130°C to 35% at 170°C.
Once synthesized, 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) is commonly employed in polycondensation reactions to produce polymers with enhanced properties. HQEE has been used to synthesize thermoplastic poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates) (PBHT) via melt polycondensation, with different molar ratios of HQEE/1,4-butanediol (9/91, 18/82, and 27/73). The incorporation of HQEE segments significantly alters the thermal properties of the resulting polymers, increasing glass transition temperatures (Tg values rose from 37°C to 43°C) while decreasing melting temperatures (Tm values fell from 208°C to 174°C).
Table 2: Temperature Effects on Reactions Involving Hydroquinone and 1,4-Bis(2-hydroxyethoxy)benzene
The choice of solvent significantly influences the synthesis of 1,4-Bis(2-hydroxyethoxy)benzene, affecting reaction rates, selectivity, and product purity. Solvent selection must balance multiple factors, including reagent solubility, reactivity, stability, and ease of product isolation.
Polar aprotic solvents like DMF, DMSO, and acetonitrile are typically preferred for the nucleophilic substitution reactions involved in 1,4-Bis(2-hydroxyethoxy)benzene synthesis. These solvents effectively dissolve both organic reactants and inorganic bases while enhancing the nucleophilicity of phenoxide ions by minimizing ion pairing. A synthetic approach for a related compound specifically employs dried DMF as the solvent, emphasizing the importance of moisture exclusion to prevent side reactions that could compromise yield and purity.
For the synthesis of the isomeric compound 1,3-Bis(2-hydroxyethoxy)benzene from ethylene glycol and resorcinol, yields as high as 99% have been reported under optimized conditions. This suggests that similar optimization strategies might be applicable to 1,4-Bis(2-hydroxyethoxy)benzene synthesis through careful solvent selection and reaction condition tuning.
In recent years, alternative reaction media such as ionic liquids or supercritical fluids have been explored for etherification reactions, offering potential advantages in terms of selectivity, product separation, and environmental impact. While their specific application to 1,4-Bis(2-hydroxyethoxy)benzene synthesis has not been extensively documented, these novel solvents represent a promising direction for future research in this area.
Table 3: Solvent Effects on Etherification Reactions
1,4-Bis(2-hydroxyethoxy)benzene exhibits distinct step-growth polymerization characteristics due to its difunctional hydroxyl groups and aromatic backbone structure [2]. The compound participates in step-growth polymerization through a mechanism where bifunctional monomers react to form first dimers, then trimers, longer oligomers and eventually long chain polymers [17]. This process differs fundamentally from chain-growth polymerization as monomers are generally linked by carbon-heteroatom bonds formed in non-sequential steps [2].
The aromatic diol chain extender plays a key role in the step-growth polymerization process by linking segments through the reaction of its hydroxyl functional groups [8]. The presence of the rigid aromatic hydroquinone nucleus in 1,4-bis(2-hydroxyethoxy)benzene contributes to the formation of hard domains within segmented copolymers, effectively enhancing microphase separation between hard and soft blocks [8]. This separation provides thermoplastic polymers with a unique balance of elasticity and toughness, allowing them to behave as elastomers under stress while maintaining structural stability under heat or load [8].
Step-growth polymerization of 1,4-bis(2-hydroxyethoxy)benzene follows the fundamental assumption that all functional groups on the molecule are equally reactive, regardless of molecular size [10]. The reaction kinetics can be described using second-order kinetics for non-catalyzed systems, where the rate of reaction is proportional to the concentration of both reactive species [9]. For acid-catalyzed polycondensation reactions, the kinetics follow first-order behavior with respect to both the acid and diol concentrations [9].
Polymerization Parameter | Value/Characteristic |
---|---|
Functional Groups | Two primary hydroxyl groups |
Reaction Order (Non-catalyzed) | Second-order |
Reaction Order (Acid-catalyzed) | First-order |
Temperature Dependence | Arrhenius-type behavior |
Molecular Weight Control | High conversion required |
The step-growth nature of 1,4-bis(2-hydroxyethoxy)benzene polymerization requires high extent of reaction to achieve high molecular weight polymers [17]. Unlike chain-growth polymerization where high molecular weight is achieved early in the reaction, step-growth systems need nearly complete conversion of functional groups to produce polymers with commercially useful molecular weights [2].
The Carothers equation provides essential mathematical framework for predicting the degree of polymerization of 1,4-bis(2-hydroxyethoxy)benzene in step-growth systems [3]. For stoichiometrically balanced reactions involving equimolar quantities of difunctional monomers, the number-average degree of polymerization follows the relationship Xn = 1/(1-p), where p represents the extent of reaction [3].
The analysis reveals that achieving high molecular weight polymers from 1,4-bis(2-hydroxyethoxy)benzene requires exceptionally high monomer conversion [3]. For example, a monomer conversion of 98% is required to achieve a degree of polymerization of 50, while 99% conversion is necessary for a degree of polymerization of 100 [3]. This stringent requirement emphasizes the critical importance of reaction conditions and purity control in step-growth polymerization systems.
Extent of Reaction (p) | Degree of Polymerization (Xn) |
---|---|
0.90 | 10.0 |
0.95 | 20.0 |
0.98 | 50.0 |
0.99 | 100.0 |
0.995 | 200.0 |
0.999 | 1000.0 |
When stoichiometric imbalance is present, the Carothers equation becomes Xn = (1+r)/(1+r-2rp), where r represents the stoichiometric ratio of reactants [3]. This modification demonstrates the dramatic effect of even small stoichiometric imbalances on the final molecular weight of polymers containing 1,4-bis(2-hydroxyethoxy)benzene [10]. The stoichiometric ratio r is conventionally defined with the excess reactant as the denominator, making r < 1 when one monomer is in excess [3].
Recent research has identified exceptions to the traditional Carothers equation predictions, particularly in systems where accelerated reaction kinetics occur during polymerization [11]. In polycondensation reactions involving aromatic compounds similar to 1,4-bis(2-hydroxyethoxy)benzene, rate acceleration can result in significantly higher molecular weights than predicted by the standard Carothers equation [11]. This acceleration effect has been attributed to changes in reactivity as the polymerization proceeds, where the rate of subsequent condensation reactions can be substantially faster than initial reactions [11].
Stoichiometric Ratio (r) | Maximum Degree of Polymerization at 99% Conversion |
---|---|
1.00 | 100.0 |
0.95 | 28.3 |
0.90 | 16.1 |
0.80 | 8.3 |
0.70 | 5.4 |
0.50 | 2.9 |
Copolycondensation reactions involving 1,4-bis(2-hydroxyethoxy)benzene with aromatic diacids proceed through nucleophilic acyl substitution mechanisms [2]. The aromatic diol exhibits specific reactivity patterns when combined with various dicarboxylic acids, with reaction rates influenced by the electronic properties of both the diol and acid components [4]. Direct dehydration polycondensation of dicarboxylic acids and 1,4-bis(2-hydroxyethoxy)benzene can be effectively catalyzed by surfactant-combined Brønsted and Lewis acids [4].
The copolycondensation kinetics follow established principles for aromatic nucleophilic substitution reactions [13]. For reactions involving aryl halides and bisphenol compounds structurally similar to 1,4-bis(2-hydroxyethoxy)benzene, the kinetics fit third-order rate laws for aryl fluorides and second-order rate laws for aryl chlorides [13]. These kinetic differences are attributed to the formation of metal cation-activated complexes that act as intermediates during nucleophilic attack [13].
Reactive phenolic solvents have been demonstrated to enhance copolycondensation reactions involving aromatic diols [7]. The mechanism involves activation and water removal, where the solvent forms reactive esters with dicarboxylic acids, creating better leaving groups than water [7]. This activation process enhances reactivity and promotes chain growth, particularly important for less reactive secondary diols and aromatic systems [7]. The process also prevents water formation during polycondensation, reducing reverse reactions and enabling higher molecular weights [7].
Copolycondensation Parameter | Aromatic Diacid Systems |
---|---|
Reaction Mechanism | Nucleophilic acyl substitution |
Catalyst Type | Brønsted and Lewis acids |
Temperature Range | 80-180°C |
Reaction Time | 4-48 hours |
Molecular Weight Range | 4.5-11.4 × 10³ Da |
The incorporation of 1,4-bis(2-hydroxyethoxy)benzene into aromatic polyester systems results in polymers with enhanced thermal stability and mechanical properties [16]. Polycondensation with bis(diazocarbonyl) compounds and aromatic diols produces polyetherketones with unique structural characteristics [16]. The extent of incorporation depends on reaction conditions, with higher temperatures and longer reaction times generally favoring complete incorporation of the aromatic diol component [16].
Copolycondensation reactions can be controlled through careful manipulation of stoichiometric ratios and reaction conditions [18]. Nonstoichiometric Friedel-Crafts polycondensation using aluminum chloride has been demonstrated to produce high molecular weight aromatic polymers under both stoichiometric and excess monomer conditions [18]. The reaction mechanism involves coordination of the catalyst to methoxy groups, followed by rapid subsequent acylation reactions [18].
Stoichiometric control plays a crucial role in crosslinking reactions involving 1,4-bis(2-hydroxyethoxy)benzene, directly affecting network formation, crosslink density, and final material properties [5]. The stoichiometric ratio of reactive functional groups determines the extent of crosslinking and the resulting thermomechanical properties of the formed network [5]. Lowering the stoichiometric ratio leads to a decrease in the amount of crosslinks, resulting in more flexible polymer networks with altered mechanical properties [5].
The critical gel conversion for crosslinking systems containing 1,4-bis(2-hydroxyethoxy)benzene can be calculated using Flory-Stockmayer theory [21]. For systems with varying monomer functionalities, the critical gel conversion depends on the stoichiometric ratio and the functionality of the crosslinking agent [21]. The gel conversion is lowest for stoichiometric conditions, and becomes higher as the reaction mixture becomes more off-stoichiometric [5].
Stoichiometric Ratio (r) | Crosslink Density | Network Properties |
---|---|---|
1.00 | Maximum | Rigid, high glass transition temperature |
0.95 | High | Slightly flexible, good mechanical strength |
0.90 | Medium | Moderately flexible, balanced properties |
0.80 | Low | Highly flexible, low glass transition temperature |
The influence of stoichiometric ratio on crosslinking kinetics has been extensively studied in reversible crosslinking systems [5]. The reaction kinetics and equilibrium are significantly affected by the stoichiometric ratio between functional groups, with off-stoichiometric conditions leading to changes in both the rate and extent of crosslinking [5]. These effects are particularly pronounced in thermoreversible covalent polymer networks where the crosslink density directly influences self-healing behavior [5].
Crosslinking density control through stoichiometric manipulation affects multiple material properties simultaneously [22]. Higher crosslinking densities result in materials with reduced porosity, lower swelling ratios, and increased mechanical strength [22]. Conversely, lower crosslinking densities produce materials with higher porosity, greater swelling capacity, and enhanced flexibility [22]. The optimal crosslinking density depends on the intended application, with some applications requiring high crosslink density for mechanical strength while others benefit from lower crosslink density for accessibility and transport properties [22].
Crosslinker Functionality | Critical Gel Point | Network Characteristics |
---|---|---|
Difunctional (f=2) | p = 1.0 | Linear polymer formation |
Trifunctional (f=3) | p = 0.707 | Moderate crosslinking |
Tetrafunctional (f=4) | p = 0.577 | High crosslinking density |
Advanced crosslinking control strategies have been developed to expand the stoichiometric window for network formation [19]. Metal-coordination crosslinking systems can bypass traditional stoichiometric limits through the use of competing ligands that prevent excess crosslinker from dissolving the polymer network [19]. This approach allows for robust network assembly even under conditions of stoichiometric excess, providing greater processing flexibility and improved material properties [19].
Irritant